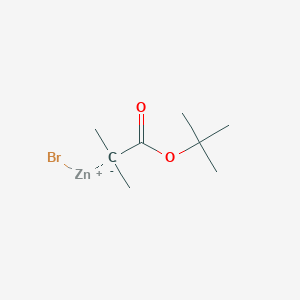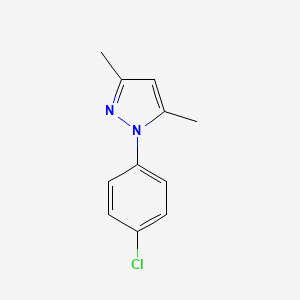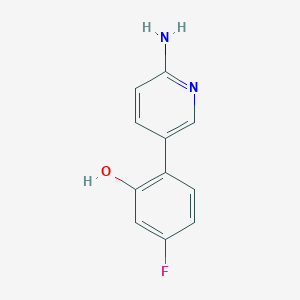![molecular formula C12H13N3O2S B6330027 N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% CAS No. 1314987-46-6](/img/structure/B6330027.png)
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% (NAPMS-95) is an important reagent used in organic synthesis and scientific research. It is an aminopyridine-based sulfonamide that has been used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of cyclic anhydrides, and the oxidation of alcohols. In addition, NAPMS-95 has been used in the synthesis of several pharmaceuticals, including antidiabetics and anti-inflammatory drugs.
Mechanism of Action
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% acts as a catalyst by forming a complex with the reactants and facilitating the reaction. The formation of the complex is facilitated by the aminopyridine moiety, which acts as a nucleophile and binds to the sulfonyl chloride. This binding results in the formation of a covalent bond between the aminopyridine and the sulfonyl chloride, thus forming the complex. The complex then acts as a catalyst for the reaction, allowing the reactants to interact and form the desired product.
Biochemical and Physiological Effects
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has been shown to have no detrimental biochemical or physiological effects. In fact, it has been reported to have some beneficial effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX). These effects have been observed in vitro, but further research is needed to determine if N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has any therapeutic effects in vivo.
Advantages and Limitations for Lab Experiments
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a catalyst for a variety of reactions. In addition, it has been shown to have no detrimental biochemical or physiological effects. However, its use is limited by its relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%. For example, further research could be conducted to investigate its potential therapeutic effects in vivo. In addition, its use as a catalyst for the synthesis of pharmaceuticals could be explored further. Finally, its use as a catalyst for other reactions, such as the oxidation of alcohols, could be investigated.
Synthesis Methods
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% can be synthesized by the classical sulfonamide synthesis method. This involves the reaction of an aminopyridine with sulfonyl chloride in the presence of a base, such as pyridine. The resulting product is then reacted with a suitable nucleophile, such as an alcohol or amine, to form the desired sulfonamide. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, or by a Lewis acid, such as boron trifluoride.
Scientific Research Applications
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has been widely used in scientific research due to its ability to catalyze a variety of reactions. It has been used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and quinolines, as well as for the preparation of cyclic anhydrides. In addition, it has been used as a catalyst for the oxidation of alcohols and for the synthesis of pharmaceuticals, such as antidiabetics and anti-inflammatory drugs.
properties
IUPAC Name |
N-[3-(6-aminopyridin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-18(16,17)15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVICHCSZZHOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[2-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330050.png)

